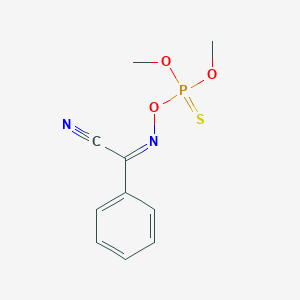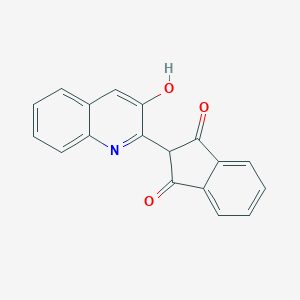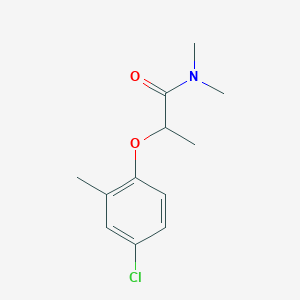![molecular formula C28H22N2O10S2 B076108 Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl- CAS No. 10449-13-5](/img/structure/B76108.png)
Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'] is a complex chemical compound that has gained attention in recent years due to its potential applications in various fields of science. This compound is synthesized through a complex process that involves multiple steps, including the reaction of 2,2'-diamino-5-methylbiphenyl with 9,10-anthraquinone-2-sulfonic acid, followed by the addition of sodium borohydride, and finally, the oxidation of the resulting compound.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'] is not yet fully understood. However, it is believed that this compound functions as a hole-transporting material in OLEDs, where it facilitates the movement of positive charges (holes) from the anode to the cathode. In DSSCs, this compound acts as a sensitizer, absorbing light and transferring the resulting electrons to the TiO2 electrode.
Biochemical and Physiological Effects:
There is currently no information available on the biochemical and physiological effects of benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-']. However, it is important to note that this compound should be handled with care due to its potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'] in lab experiments is its ability to act as a hole-transporting material in OLEDs and a sensitizer in DSSCs. This makes it a promising candidate for use in these applications. However, one of the main limitations of this compound is its complex synthesis process, which can make it difficult and time-consuming to produce.
Direcciones Futuras
There are several future directions for research on benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-']. One of the most promising areas of research is in the development of new and improved synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research into the mechanism of action of this compound, as well as its potential applications in other fields of science, such as catalysis and biomedicine. Finally, there is a need for further studies on the toxicity and safety of this compound, particularly in relation to its potential use in commercial applications.
Métodos De Síntesis
The synthesis of benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'] is a complex process that requires multiple steps. The first step involves the reaction of 2,2'-diamino-5-methylbiphenyl with 9,10-anthraquinone-2-sulfonic acid in the presence of a suitable solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting compound is then subjected to the addition of sodium borohydride, which reduces the imine group to an amine group. Finally, the compound is oxidized to form benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'].
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'] has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of organic electronics, where it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential applications in the field of photovoltaics, where it has been used as a sensitizer in dye-sensitized solar cells (DSSCs).
Propiedades
Número CAS |
10449-13-5 |
|---|---|
Fórmula molecular |
C28H22N2O10S2 |
Peso molecular |
610.6 g/mol |
Nombre IUPAC |
2-[[4,8-dihydroxy-5-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C28H22N2O10S2/c1-13-3-5-15(21(11-13)41(35,36)37)29-17-7-9-19(31)25-23(17)27(33)26-20(32)10-8-18(24(26)28(25)34)30-16-6-4-14(2)12-22(16)42(38,39)40/h3-12,29-32H,1-2H3,(H,35,36,37)(H,38,39,40) |
Clave InChI |
DOXXOFOESSOQBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=C(C=C(C=C5)C)S(=O)(=O)O)S(=O)(=O)O |
SMILES canónico |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=C(C=C(C=C5)C)S(=O)(=O)O)S(=O)(=O)O |
Otros números CAS |
10449-13-5 71130-70-6 |
Sinónimos |
2,2'-[[(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene)-1,5-diyl]bisimino]bis(5-methylbenzenesulfonic acid) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



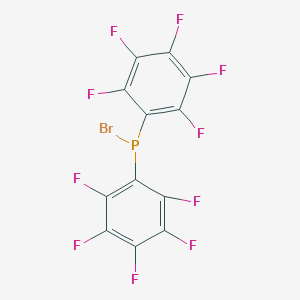
![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)


![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)


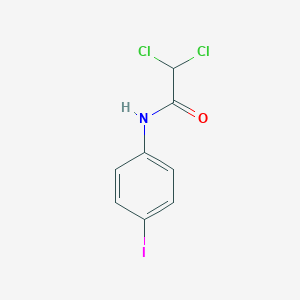

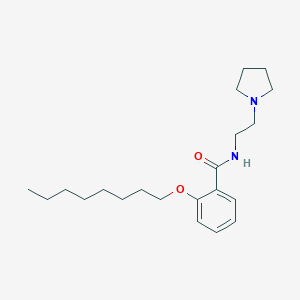
![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)
